molecular formula C16H16N2O4 B2743141 (E)-N'-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide CAS No. 328113-77-5

(E)-N'-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide

Cat. No.: B2743141
CAS No.: 328113-77-5
M. Wt: 300.314
InChI Key: LAHVFOSISSQEIS-RQZCQDPDSA-N
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Description

(E)-N'-(2,4-Dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide (referred to as K134 in ) is a hydrazone derivative synthesized via Schiff base condensation. Its structure features a 2,4-dihydroxybenzylidene moiety linked to an acetohydrazide backbone substituted with an o-tolyloxy group (ortho-methylphenoxy). This compound has demonstrated significant anti-inflammatory activity by suppressing macrophage activation and reducing pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-induced acute lung injury models .

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-4-2-3-5-15(11)22-10-16(21)18-17-9-12-6-7-13(19)8-14(12)20/h2-9,19-20H,10H2,1H3,(H,18,21)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHVFOSISSQEIS-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-(o-tolyloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

    Starting Materials: 2,4-dihydroxybenzaldehyde and 2-(o-tolyloxy)acetohydrazide.

    Solvent: Ethanol.

    Reaction Conditions: Reflux for several hours.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can lead to the formation of corresponding hydrazine derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

(E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the dihydroxybenzylidene moiety can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Key Differences :

Structural Modifications and Impact

Compound Name Substituent (R) Key Features Reference
K134 o-Tolyloxy Anti-inflammatory activity; high lipophilicity
Compound 2e () 4-Methylcoumarin-7-yloxy Antioxidant focus; conjugated coumarin system enhances UV absorption
Compound 14 () 2-(Propylthio)-benzimidazolyl Antimicrobial activity; sulfur atom may improve metabolic stability
Compound 206 () 4-Nitrophenyl-piperazinyl Moderate AChE inhibition (IC50 = 29.5 µM); electron-withdrawing nitro group
Compound 4l () Bromo-substituted triazole-thio Antidepressant activity; halogen enhances binding affinity

Anti-Inflammatory Activity

K134 significantly reduces TNF-α and IL-6 levels in murine macrophages and LPS-induced lung injury models, comparable to the reference drug SB-203580 . In contrast, compound 4a (), a p38 MAPK inhibitor with a morpholinoethoxy-naphthyl group, showed 57.3% TNF-α suppression, highlighting the role of substituent electronics in modulating activity .

Antioxidant Activity

Phenolic analogs like (5l) () and 2e () exhibit strong antioxidant properties due to the 2,4-dihydroxybenzylidene moiety, which scavenges free radicals via hydrogen donation. However, K134’s o-tolyloxy group may reduce antioxidant efficacy compared to hydroxyl-rich analogs .

Enzyme Inhibition

  • CYP51 Binding : Piperazine-derived analogs () demonstrated antifungal activity via CYP51 inhibition, suggesting structural flexibility for targeting diverse enzymes .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Polar substituents like coumarin-7-yloxy (2e) enhance aqueous solubility but may limit bioavailability .

Biological Activity

(E)-N'-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant, anti-inflammatory, and antidiabetic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C16H16N2O4
  • Molecular Weight : 284.31 g/mol

The structure features a hydrazone linkage, which is crucial for its biological activity. The presence of hydroxyl groups contributes to its antioxidant properties.

1. Antioxidant Activity

Antioxidants are vital for neutralizing free radicals in biological systems. Studies have demonstrated that this compound exhibits significant antioxidant activity.

  • Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Experimental Results : In vitro assays showed a dose-dependent increase in DPPH radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid.
Concentration (µM)% DPPH Scavenging
1030
5055
10075

2. Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including diabetes and cardiovascular disorders. The compound has been evaluated for its anti-inflammatory properties.

  • Study Findings : In a rat model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.
  • Biomarkers : The treatment resulted in decreased levels of pro-inflammatory cytokines (TNF-α, IL-6) and reduced myeloperoxidase (MPO) activity.
Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose35
High Dose60

3. Antidiabetic Activity

The potential antidiabetic effects of the compound were assessed using streptozotocin-induced diabetic rats.

  • Mechanism : The compound appears to enhance insulin sensitivity and reduce blood glucose levels through its antioxidant effects and modulation of glucose metabolism.
  • Results : After four weeks of treatment, significant reductions in fasting blood glucose levels were observed.
Treatment GroupFasting Blood Glucose (mg/dL)
Diabetic Control250
Low Dose180
High Dose120

Case Study 1: Neuroprotective Effects in Diabetic Rats

A study investigated the neuroprotective effects of this compound in diabetic rats. The results indicated that treatment with the compound improved cognitive functions and reduced oxidative stress markers in brain tissues.

  • Methodology : Rats were treated with the compound for four weeks post-streptozotocin induction.
  • Findings : Enhanced levels of glutathione and reduced malondialdehyde (MDA) levels were noted, suggesting protective effects against oxidative damage.

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